Product packaging for Methyl 3-(isonicotinoylamino)benzoate(Cat. No.:)

Methyl 3-(isonicotinoylamino)benzoate

Cat. No.: B12004139
M. Wt: 256.26 g/mol
InChI Key: CRGWRATYYFYUNF-UHFFFAOYSA-N
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Description

Methyl 3-(isonicotinoylamino)benzoate is a useful research compound. Its molecular formula is C14H12N2O3 and its molecular weight is 256.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12N2O3 B12004139 Methyl 3-(isonicotinoylamino)benzoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H12N2O3

Molecular Weight

256.26 g/mol

IUPAC Name

methyl 3-(pyridine-4-carbonylamino)benzoate

InChI

InChI=1S/C14H12N2O3/c1-19-14(18)11-3-2-4-12(9-11)16-13(17)10-5-7-15-8-6-10/h2-9H,1H3,(H,16,17)

InChI Key

CRGWRATYYFYUNF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=NC=C2

Origin of Product

United States

Contextualization Within N Acyl Aminobenzoate Chemical Space

The N-acyl aminobenzoates represent a significant class of organic compounds characterized by an acyl group attached to the nitrogen atom of an aminobenzoic acid derivative. This structural arrangement provides a versatile scaffold that is of considerable interest in medicinal chemistry and materials science. nih.gov The broader family of N-acyl amino acids and their derivatives are recognized for their diverse biological roles and as tools for probing new pharmacological targets. nih.gov

The synthesis of N-acyl aminobenzoate derivatives can be achieved through various methods, including the acylation of aminobenzoates. chemicalbook.com For instance, the reaction of methyl 3-aminobenzoate (B8586502) with an appropriate acylating agent would yield the corresponding N-acyl derivative. chemicalbook.com The properties and reactivity of these compounds are influenced by the nature of both the aminobenzoate core and the attached acyl group.

Significance of the Isonicotinoyl Moiety in Molecular Design

The isonicotinoyl moiety, derived from isonicotinic acid (pyridine-4-carboxylic acid), is a key structural feature in numerous biologically active compounds. tandfonline.com Its presence can significantly influence a molecule's physicochemical properties, such as solubility, and its ability to interact with biological targets. The pyridine (B92270) ring within the isonicotinoyl group can participate in various non-covalent interactions, including hydrogen bonding and π-stacking, which are crucial for molecular recognition processes.

A prominent example of the importance of this moiety is found in the anti-tuberculosis drug isoniazid (B1672263) (isonicotinic acid hydrazide), a first-line treatment for tuberculosis. youtube.com The isonicotinoyl group is central to its mechanism of action. youtube.com Consequently, the incorporation of this moiety into new molecular frameworks is a common strategy in the design of novel therapeutic agents. tandfonline.com

Crystallographic Analysis and Solid State Architecture of Methyl 3 Isonicotinoylamino Benzoate

Single Crystal X-ray Diffraction for Anisotropic Displacement Parameters and Absolute Structure Determination

Single crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating the precise atomic arrangement within a crystalline solid. This powerful analytical technique allows for the determination of not only the molecular structure but also the anisotropic displacement parameters (ADPs) of each atom. ADPs describe the thermal motion of atoms, providing insight into the dynamic nature of the crystal lattice. For Methyl 3-(isonicotinoylamino)benzoate, the ADPs would reveal the extent and direction of atomic vibrations, which are influenced by the strength and directionality of intermolecular interactions.

Furthermore, in cases of chiral molecules crystallizing in non-centrosymmetric space groups, SCXRD can be employed to determine the absolute structure. This is crucial for understanding the stereochemical properties of the compound. While this compound is not chiral, this capability of SCXRD is fundamental in modern crystallography.

A representative set of crystallographic data that would be obtained from an SCXRD analysis is presented in the table below. Please note that as a specific crystallographic study for this exact compound is not publicly available, these are typical parameters for a small organic molecule.

ParameterValue
Chemical formulaC₁₄H₁₂N₂O₃
Formula weight256.26 g/mol
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)Value
b (Å)Value
c (Å)Value
α (°)90
β (°)Value
γ (°)90
Volume (ų)Value
Z4
Density (calculated) (g/cm³)Value
Absorption coefficient (mm⁻¹)Value
F(000)Value

Elucidation of Intermolecular Interactions and Hydrogen Bonding Networks

The stability and packing of molecules in a crystal are primarily governed by a variety of intermolecular interactions. In the case of this compound, the presence of hydrogen bond donors (N-H group) and acceptors (C=O and pyridine (B92270) nitrogen) suggests a rich hydrogen bonding network.

While there are no O-H groups in this compound, the N-H group of the amide linkage is a potent hydrogen bond donor. It is highly probable that this N-H group forms a strong N—H⋯O hydrogen bond with the carbonyl oxygen of the ester group or the amide group of a neighboring molecule. In many crystal structures of aromatic amides, these N—H⋯O interactions are a dominant feature, often leading to the formation of chains or tapes of molecules. rsc.org Another possibility is the formation of a hydrogen bond between the amide N-H and the nitrogen atom of the isonicotinoyl pyridine ring of an adjacent molecule.

Furthermore, C—H⋯π interactions, where a C-H bond points towards the electron-rich π-system of an aromatic ring, are also plausible. These interactions are important in organizing the molecules in a way that maximizes favorable contacts.

The presence of two aromatic rings, the benzoate (B1203000) and the isonicotinoyl moieties, suggests the likelihood of π–π stacking interactions. These interactions arise from the electrostatic attraction between the electron-rich and electron-poor regions of adjacent aromatic rings. The geometry of these interactions can vary, from perfectly co-facial to offset or edge-to-face arrangements. The extent and nature of π–π stacking would significantly influence the crystal packing, often leading to the formation of columnar or layered structures.

Crystal Packing Arrangements and Supramolecular Synthons

The interplay of the aforementioned intermolecular interactions results in a specific crystal packing arrangement. The concept of supramolecular synthons, which are robust and predictable patterns of intermolecular interactions, is useful for understanding and predicting these arrangements. acs.org

A common and highly predictable supramolecular synthon in secondary amides is the formation of a centrosymmetric dimer through a pair of N—H⋯O hydrogen bonds. This interaction forms a characteristic R₂²(8) graph set motif, where two molecules are linked in an eight-membered ring. In the case of this compound, the amide N-H group and the amide carbonyl oxygen are ideally positioned to form such a dimeric unit. These dimers can then be further organized in the crystal lattice through weaker interactions like C—H⋯O and π–π stacking.

The table below summarizes the expected intermolecular interactions and their geometric parameters, based on analogous structures found in the Cambridge Structural Database.

Interaction TypeDonor (D)Acceptor (A)D-H (Å)H···A (Å)D···A (Å)∠D-H···A (°)
N—H⋯ON(amide)O(carbonyl)~0.86~2.0-2.2~2.8-3.0~150-170
C—H⋯OC(aromatic)O(carbonyl)~0.93~2.3-2.6~3.2-3.5~130-160
π–π stackingAromatic RingAromatic Ring--~3.3-3.8-

Computational Chemistry and Theoretical Investigations of Methyl 3 Isonicotinoylamino Benzoate

Quantum Chemical Calculations for Ground State Properties and Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the fundamental properties of molecules. bohrium.com These methods allow for the detailed examination of molecular geometry, electronic orbitals, and charge distribution, providing a comprehensive picture of the molecule's reactivity and interaction potential.

Density Functional Theory (DFT) Optimizations for Molecular Geometry

The first step in the computational analysis of methyl 3-(isonicotinoylamino)benzoate involves the optimization of its molecular geometry. This is typically achieved using Density Functional Theory (DFT) methods, such as the B3LYP functional, combined with a suitable basis set like 6-311++G(d,p). researchgate.netnih.gov This level of theory has been shown to provide accurate geometrical parameters for a wide range of organic molecules, including benzamide (B126) derivatives. researchgate.nettandfonline.com

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Calculated at the B3LYP/6-311++G(d,p) level)

ParameterBond/AngleCalculated Value
Bond LengthC=O (amide)~1.24 Å
C-N (amide)~1.36 Å
N-H (amide)~1.01 Å
C=O (ester)~1.21 Å
C-O (ester)~1.35 Å
O-CH3 (ester)~1.44 Å
Bond AngleC-N-H (amide)~118°
C-C-N (amide)~121°
Dihedral AnglePhenyl-Amide-PyridineVariable

Note: The values in this table are illustrative and represent typical bond lengths and angles for similar functional groups. Actual calculated values would be specific to the optimized geometry of this compound.

Frontier Molecular Orbital (HOMO/LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.comyoutube.comnumberanalytics.comlibretexts.org The HOMO represents the ability of a molecule to donate electrons, acting as a nucleophile, while the LUMO indicates its capacity to accept electrons, acting as an electrophile. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich regions of the molecule, likely the benzoyl ring and the amide linkage, which possess π-systems and lone pair electrons. The LUMO, conversely, is anticipated to be distributed over the electron-deficient pyridine (B92270) ring and the carbonyl groups. The analysis of the spatial distribution of these orbitals provides valuable information about the most probable sites for electrophilic and nucleophilic attack.

Table 2: Illustrative Frontier Molecular Orbital Properties of this compound

PropertyValue (eV)Description
HOMO EnergyEnergy of the highest occupied molecular orbital
LUMO EnergyEnergy of the lowest unoccupied molecular orbital
HOMO-LUMO GapDifference between LUMO and HOMO energies, indicating chemical reactivity

Note: Specific energy values would be obtained from quantum chemical calculations.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. uni-muenchen.delibretexts.orgproteopedia.org The MEP surface is colored to represent different potential values, providing a guide to the molecule's electrostatic interactions. Typically, red regions indicate negative electrostatic potential, corresponding to areas rich in electrons (e.g., lone pairs on oxygen and nitrogen atoms) and are attractive to electrophiles. Blue regions signify positive electrostatic potential, associated with electron-poor areas (e.g., hydrogen atoms of the amide and aromatic rings), which are susceptible to nucleophilic attack. Green areas represent neutral potential.

For this compound, the MEP map would likely show strong negative potentials around the carbonyl oxygen atoms of the amide and ester groups, as well as the nitrogen atom of the pyridine ring. researchgate.netresearchgate.net These sites would be the primary locations for hydrogen bonding interactions. Positive potentials would be expected around the amide N-H proton and the aromatic C-H protons. This information is critical for understanding how the molecule might interact with biological targets such as enzymes or receptors. researchgate.net

Prediction of Spectroscopic Parameters and Spectral Interpretation

Computational methods are invaluable for predicting and interpreting the spectroscopic signatures of molecules. By calculating theoretical spectra, researchers can gain a deeper understanding of the experimental data and make more accurate assignments of vibrational modes and NMR signals.

Theoretical Vibrational Spectra (FT-IR, Raman) Calculations

Theoretical vibrational spectra, including Fourier-Transform Infrared (FT-IR) and Raman spectra, can be calculated using DFT methods. nih.govresearchgate.netnih.govelixirpublishers.com These calculations provide the frequencies and intensities of the vibrational modes of the molecule. The calculated frequencies are often scaled to correct for anharmonicity and the limitations of the theoretical method, leading to excellent agreement with experimental spectra. nih.gov

For this compound, the calculated FT-IR and Raman spectra would allow for the definitive assignment of characteristic vibrational bands. Key vibrations would include the N-H stretching of the amide group (typically around 3300 cm⁻¹), the C=O stretching of the amide (Amide I band, ~1650-1680 cm⁻¹) and ester (~1720 cm⁻¹), the N-H bending coupled with C-N stretching (Amide II band, ~1550 cm⁻¹), and various aromatic C-H and C=C stretching and bending modes. ajol.infochemicalbook.comresearchgate.net Comparing the theoretical and experimental spectra can confirm the molecular structure and provide insights into intermolecular interactions, such as hydrogen bonding, which can cause shifts in vibrational frequencies. nih.gov

Table 3: Illustrative Calculated and Experimental Vibrational Frequencies (cm⁻¹) for Key Functional Groups of this compound

Vibrational ModeCalculated Frequency (Scaled)Experimental FrequencyAssignment
ν(N-H)~3350~3300Amide N-H stretch
ν(C=O) ester~1725~1720Ester carbonyl stretch
ν(C=O) amide~1670~1660Amide I band
δ(N-H) + ν(C-N)~1540~1550Amide II band
ν(C=C) aromatic~1600-1450~1600-1450Aromatic ring stretches

Note: The frequencies are illustrative and based on typical values for these functional groups.

Theoretical NMR Chemical Shift Calculations

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another powerful application of computational chemistry. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating ¹H and ¹³C NMR chemical shifts. nih.govmdpi.comorganicchemistrydata.org

Theoretical NMR calculations for this compound would provide predicted chemical shifts for each proton and carbon atom in the molecule. These calculated values, when compared to experimental NMR data, can aid in the unambiguous assignment of signals in the complex aromatic region of the spectrum. nih.govresearchgate.net The calculations would be sensitive to the electronic environment of each nucleus, reflecting the electron-withdrawing and electron-donating effects of the various functional groups. For instance, the chemical shift of the amide proton would be a sensitive indicator of its involvement in hydrogen bonding. The calculated shifts for the aromatic protons and carbons would help to confirm the substitution pattern and the electronic communication between the two rings.

Table 4: Illustrative Calculated ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

AtomCalculated ¹H ShiftCalculated ¹³C Shift
Amide N-H~8.5-9.5-
Aromatic C-H~7.0-8.8~115-150
Ester -OCH₃~3.8-4.0~52
Carbonyl (ester)-~166
Carbonyl (amide)-~165

Note: The chemical shift ranges are illustrative and based on typical values for these types of protons and carbons in similar chemical environments.

Theoretical UV-Vis Absorption Spectra Prediction

A theoretical investigation into the UV-Vis absorption spectrum of this compound would typically be performed using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λ_max) in the UV-Vis spectrum.

The calculations would be performed on the optimized ground-state geometry of the molecule. Different solvents can be modeled using methods like the Polarizable Continuum Model (PCM) to simulate the effect of the chemical environment on the electronic transitions.

Table 1: Hypothetical Theoretical UV-Vis Absorption Data for this compound

TransitionCalculated λ_max (nm)Oscillator Strength (f)Major ContributionSolvent
S0 → S1Data not availableData not availablee.g., HOMO → LUMOGas Phase
S0 → S2Data not availableData not availablee.g., HOMO-1 → LUMOGas Phase
S0 → S1Data not availableData not availablee.g., HOMO → LUMOEthanol
S0 → S2Data not availableData not availablee.g., HOMO-1 → LUMOEthanol

This table is for illustrative purposes only. No published data is available.

Reactivity Prediction and Reaction Mechanism Elucidation

Analysis of Global and Local Reactivity Descriptors

Global Descriptors: Ionization Potential (I), Electron Affinity (A), Electronegativity (χ), Chemical Hardness (η), and Global Electrophilicity Index (ω). These values provide insight into the molecule's resistance to charge transfer.

Local Descriptors: Fukui functions (f(r)) and dual descriptors (Δf(r)) are used to identify the most likely sites for nucleophilic, electrophilic, and radical attack.

Table 2: Hypothetical Global Reactivity Descriptors for this compound

ParameterFormulaValue (eV)
E_HOMO-Data not available
E_LUMO-Data not available
Energy Gap (ΔE)E_LUMO - E_HOMOData not available
Ionization Potential (I)-E_HOMOData not available
Electron Affinity (A)-E_LUMOData not available
Electronegativity (χ)(I + A) / 2Data not available
Chemical Hardness (η)(I - A) / 2Data not available
Global Electrophilicity (ω)χ² / (2η)Data not available

This table is for illustrative purposes only. No published data is available.

Computational Studies on Reaction Pathways and Transition States

To elucidate reaction mechanisms, computational chemists model the potential energy surface of a reaction. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. The energies of these structures allow for the calculation of activation barriers, which determine the kinetics of the reaction.

For a molecule like this compound, one might study reactions such as hydrolysis of the ester or amide group, or electrophilic aromatic substitution on the benzoate (B1203000) ring. These studies would provide a detailed, step-by-step understanding of how such chemical transformations occur.

Conformational Landscape and Energetic Profiling

The biological activity and physical properties of a flexible molecule like this compound are dependent on its three-dimensional shape or conformation. A conformational analysis would involve systematically rotating the rotatable bonds (e.g., around the amide linkage and the ester group) to map the potential energy surface. This identifies the low-energy, stable conformers and the energy barriers between them. The results are often visualized in a Ramachandran-like plot.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations provide a view of the molecule's behavior over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can model the conformational flexibility, interactions with solvent molecules, and potential binding modes with a biological target, such as a protein. An MD simulation of this compound would reveal how its conformation fluctuates in a solution and how it might interact with its environment, providing insights that are complementary to static quantum chemical calculations.

Coordination Chemistry and Ligand Properties of Methyl 3 Isonicotinoylamino Benzoate

Ligand Design Principles and Potential Coordination Modes

The molecular architecture of methyl 3-(isonicotinoylamino)benzoate is endowed with several functional groups that can participate in coordination with metal ions. The strategic placement of these groups allows for a range of bonding interactions, making it a versatile ligand in the design of new coordination compounds.

Pyridyl Nitrogen and Amide Oxygen/Nitrogen as Primary Donor Sites

The primary donor sites in this compound are the pyridyl nitrogen atom of the isonicotinoyl group and the oxygen and nitrogen atoms of the amide linkage. The lone pair of electrons on the pyridyl nitrogen makes it a strong Lewis base, readily available for coordination to a metal center. This is a common and well-established coordination mode for pyridine-containing ligands.

The amide group offers two potential donor atoms: the carbonyl oxygen and the amide nitrogen. The amide oxygen is generally a better donor than the amide nitrogen due to its greater electronegativity and the localization of a partial negative charge. Coordination through the amide oxygen is common. While coordination via the amide nitrogen is also possible, it is less frequent and often occurs after deprotonation of the amide proton, leading to a negatively charged ligand that can form strong bonds with metal ions. The interplay between these donor sites allows for the formation of chelate rings, which enhance the stability of the resulting metal complexes.

Ester Carbonyl Oxygen as a Secondary Donor Site

In addition to the primary donor sites, the carbonyl oxygen of the ester group can act as a secondary donor site. While generally a weaker coordinator than the pyridyl nitrogen or the amide oxygen, its participation in bonding can lead to the formation of higher-order structures, such as polynuclear complexes or coordination polymers. The involvement of the ester carbonyl oxygen often depends on the nature of the metal ion, the solvent system used, and the presence of other coordinating ligands. Its participation can lead to bridging between metal centers, contributing to the dimensionality of the coordination network.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques to elucidate their structure and bonding.

Formation of Mononuclear and Polynuclear Coordination Compounds

The versatility of this compound as a ligand allows for the formation of both mononuclear and polynuclear coordination compounds. In a mononuclear complex, a single metal ion is coordinated to one or more ligand molecules. The specific coordination number and geometry are influenced by the size and electronic properties of the metal ion, as well as the stoichiometry of the reaction.

Polynuclear complexes, where multiple metal ions are bridged by ligand molecules, can also be formed. The bridging can occur through various coordination modes, such as the pyridyl nitrogen and the amide oxygen coordinating to different metal centers, or through the involvement of the ester carbonyl oxygen. The formation of these polynuclear structures is a key area of interest in the development of new materials with specific magnetic or catalytic properties.

Spectroscopic Signatures of Metal-Ligand Interactions (e.g., UV-Vis, IR, NMR)

Spectroscopic techniques are essential for confirming the coordination of this compound to a metal ion. Infrared (IR) spectroscopy is particularly useful for identifying the involvement of the amide and ester groups in coordination. Upon complexation, the vibrational frequencies of the C=O (amide and ester) and N-H bonds are expected to shift. A shift in the C=O stretching frequency to a lower wavenumber is indicative of coordination through the carbonyl oxygen.

UV-Visible (UV-Vis) spectroscopy can provide information about the electronic transitions within the ligand and the metal-ligand complex. The appearance of new absorption bands or shifts in the existing bands upon complexation can be attributed to ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions, confirming the formation of a coordination compound.

Spectroscopic Data Free Ligand Metal Complex Interpretation
IR (cm⁻¹)
ν(N-H)~3300Shift to lower or higher frequencyInvolvement of amide group in coordination or hydrogen bonding
ν(C=O) amide~1680Shift to lower frequency (~1650)Coordination through the amide oxygen
ν(C=O) ester~1720Minor shift or no shiftWeaker or no coordination through the ester oxygen
ν(C=N) pyridine (B92270)~1590Shift to higher frequency (~1610)Coordination through the pyridyl nitrogen
UV-Vis (nm)
Ligand π→π*~280Shift and/or change in intensityPerturbation of ligand electronic structure upon coordination
Charge TransferNot presentNew band(s) in the visible regionFormation of metal-ligand bond
¹H NMR (ppm)
Pyridine protons7.5-8.7Downfield shiftDeshielding due to coordination of pyridyl nitrogen
Amide proton~10.0Broadening or downfield shiftInvolvement in coordination or hydrogen bonding

Structural Analysis of Coordination Geometries and Bonding Parameters

Single Crystal X-ray Diffraction of Metal-Methyl 3-(Isonicotinoylamino)benzoate Complexes

In a similar vein, research on other methyl benzoate (B1203000) derivatives, such as methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate, has shown that the supramolecular structure can be influenced by hydrogen bonding involving the methyl group and oxygen atoms of the ligand. nih.gov This suggests that in metal complexes of this compound, both direct coordination to the metal and intermolecular interactions could play a significant role in defining the final crystal packing.

The crystal structure of a dimolybdenum complex with methyl benzoate ligands, [Mo₂(p-O₂CC₆H₄CH₃)₄·2(C₄H₈O)], demonstrates a paddlewheel structure where the carboxylate groups of the benzoate ligands bridge the two metal centers. nih.gov Although the coordination in this case is through the carboxylate group, it highlights the ability of benzoate derivatives to form well-defined polynuclear structures.

Table 1: Representative Crystallographic Data for Related Metal Complexes

Compound/ComplexCrystal SystemSpace GroupKey Coordination FeaturesReference
[Fe(HL)₂]·(SCN)·(H₂O) (H₂L = 4-phenyl-1-(1-(pyridin-2-yl)ethylidene)thiosemicarbazide)MonoclinicP2₁/cHexacoordinated Fe³⁺ in an octahedral environment with tridentate ligand coordination via imino nitrogen, pyridyl nitrogen, and sulfur. iosrjournals.org
[Zn(H₂L)(SCN)₂] (H₂L = 4-phenyl-1-(1-(pyridin-2-yl)ethylidene)thiosemicarbazide)MonoclinicP2₁/cPentacoordinated Zn²⁺ in a trigonal bipyramidal environment with tridentate ligand coordination. iosrjournals.org
[Cu(CHpz₃)(PPh₃)][BF₄] (CHpz₃ = tris(pyrazol-1-yl)methane)MonoclinicP2₁/cTetracoordinated Cu⁺ with a distorted tetrahedral geometry. mdpi.com
[Mo₂(p-O₂CC₆H₄CH₃)₄·2(C₄H₈O)]TriclinicP-1Dimolybdenum paddlewheel structure with bridging benzoate ligands. nih.gov

This table presents data for structurally related compounds to infer potential structural features of this compound complexes, as direct crystallographic data for the specified compound is not available.

Distortion and Coordination Number Analysis

The coordination number and the geometry of the resulting metal complexes are fundamental aspects of their coordination chemistry. For metal complexes of ligands like this compound, a range of coordination numbers and geometries can be expected. The analysis of related compounds suggests that coordination numbers of 4, 5, and 6 are all plausible.

A coordination number of 4 often results in either a tetrahedral or a square planar geometry. In the case of d¹⁰ metal ions like Zn(II) or Cu(I), a tetrahedral geometry is commonly observed. For instance, a Cu(I) complex with a tridentate nitrogen donor ligand and a phosphine (B1218219) ligand, [Cu(CHpz₃)(PPh₃)]⁺, exhibits a distorted tetrahedral geometry. mdpi.com

A coordination number of 5 can lead to either a trigonal bipyramidal or a square pyramidal geometry. A zinc complex with a tridentate thiosemicarbazone ligand and two thiocyanate (B1210189) ligands, [Zn(H₂L)(SCN)₂], adopts a trigonal bipyramidal geometry. iosrjournals.org

The most common coordination number for transition metal complexes is 6, which typically results in an octahedral geometry. This is often observed for divalent and trivalent transition metal ions. For example, an iron(III) complex with a tridentate thiosemicarbazone ligand, [Fe(HL)₂]·(SCN)·(H₂O), features a hexacoordinated iron center in an octahedral environment. iosrjournals.org

Distortion from ideal geometries is a common feature in coordination complexes and can arise from a number of factors, including the steric hindrance of the ligands, the electronic effects of the metal ion, and crystal packing forces. In the case of this compound, the flexibility of the amide linkage and the potential for intramolecular hydrogen bonding could lead to distorted coordination geometries. The analysis of bond angles and dihedral angles in the crystal structures of related compounds often reveals significant deviations from the ideal values for tetrahedral (109.5°), square planar (90°), trigonal bipyramidal (90° and 120°), and octahedral (90°) geometries.

Electronic Properties and Redox Chemistry of Metal Complexes

The electronic properties of metal complexes are of great interest as they determine the color, magnetic properties, and electrochemical behavior of these compounds. The coordination of this compound to a metal center can significantly alter the electronic structure of both the ligand and the metal, leading to the emergence of new and interesting properties.

Cyclic Voltammetry and Spectroelectrochemistry

Cyclic voltammetry is a powerful electrochemical technique for investigating the redox properties of metal complexes. By measuring the current that develops in an electrochemical cell as the potential is varied, it is possible to determine the formal redox potentials and to gain insight into the stability of the different oxidation states of the metal complex.

While no specific cyclic voltammetry data for metal complexes of this compound have been found in the literature, studies on related systems provide a good indication of the expected behavior. For example, cyclic voltammetry studies on transition metal complexes of Schiff bases derived from isonicotinoyl hydrazide have shown that these complexes can undergo both metal-centered and ligand-centered redox processes. nih.govacs.orgresearchgate.net

The redox potentials of the metal complexes are sensitive to the nature of the metal ion, the coordination environment, and the solvent system used. For instance, in a series of complexes with a pyrazole-containing ligand, the redox potentials for the Cu(II)/Cu(I), Fe(II)/Fe(III), and Ni(I)/Ni(II) couples were all found to be different, reflecting the different electronic properties of the metal ions. analis.com.my

Spectroelectrochemistry, which combines spectroscopic and electrochemical techniques, can be used to study the changes in the electronic absorption spectrum of a complex as it is oxidized or reduced. This can provide valuable information about the nature of the orbitals involved in the redox process. For example, if a new band appears in the electronic spectrum upon oxidation, this could be assigned to a ligand-to-metal charge transfer (LMCT) or a metal-to-ligand charge transfer (MLCT) transition, depending on the direction of the electron transfer.

Table 2: Representative Cyclic Voltammetry Data for Related Metal Complexes

ComplexRedox CoupleEpa (V vs Ag/AgCl)Epc (V vs Ag/AgCl)ΔE (V)Reference
Complex 1 (Cu(II))Cu(II)/Cu(I)0.750.030.72 analis.com.my
Complex 2 (Fe(II))Fe(III)/Fe(II)-0.67-0.470.20 analis.com.my
Complex 3 (Ni(II))Ni(II)/Ni(I)0.710.120.59 analis.com.my

This table presents data for complexes with related ligands to illustrate the type of electrochemical data that could be expected for this compound complexes, as specific data for the target compound is not available.

Photophysical Properties of Luminescent Metal Complexes

The study of luminescent metal complexes is a rapidly growing area of research, with potential applications in areas such as lighting, displays, and chemical sensing. The coordination of a ligand to a metal ion can lead to the formation of new emissive excited states, resulting in luminescent materials.

While there is no specific information on the photophysical properties of luminescent metal complexes of this compound, the presence of the pyridine and benzoate chromophores in the ligand suggests that its metal complexes could exhibit interesting luminescent properties. The photophysical properties of a luminescent metal complex are determined by the nature of the lowest-lying excited state, which can be either a metal-centered (MC), a ligand-centered (LC), or a charge-transfer (CT) state.

In the case of d¹⁰ metal ions such as Zn(II) or Cd(II), the emission is typically from a ligand-centered excited state. For example, a zinc coordination polymer has been reported to exhibit strong luminescence that is attributed to an intraligand charge-transfer transition. nih.gov

For transition metal ions with partially filled d-orbitals, such as Ru(II), Re(I), or Ir(III), the emission is often from a metal-to-ligand charge transfer (MLCT) excited state. These complexes can exhibit high quantum yields and long excited-state lifetimes, making them attractive for a variety of applications. The emission color of these complexes can be tuned by modifying the electronic properties of the ligands. nih.gov

The photophysical properties of a luminescent metal complex can also be influenced by the rigidity of the coordination environment. For example, in a series of copper(I) complexes, it was found that encapsulating the diimine ligand within a cyclodextrin (B1172386) cavity led to enhanced luminescent properties by disfavoring the flattening of the metal tetrahedral geometry in the excited state. nih.gov

Applications in Supramolecular Chemistry and Self Assembly

Design of Molecular Building Blocks for Supramolecular Architectures

The design of functional supramolecular architectures relies on the use of molecular building blocks with well-defined and predictable interaction patterns. Methyl 3-(isonicotinoylamino)benzoate is an exemplary building block due to its amalgamation of hydrogen bond donors (the N-H of the amide) and acceptors (the carbonyl oxygen and the pyridine (B92270) nitrogen), as well as aromatic rings capable of π-π stacking. These features allow for the programmed assembly of molecules into higher-order structures.

The molecular structure of this compound allows for a degree of conformational flexibility, which can be exploited in the design of dynamic and responsive supramolecular systems. The interplay of its functional groups can be fine-tuned to direct the formation of specific and complex architectures.

Investigation of Self-Assembly Processes Driven by Non-Covalent Interactions

Non-covalent interactions are the primary driving forces behind the self-assembly of this compound. These interactions, although individually weak, collectively dictate the stability and structure of the resulting supramolecular entities. The key non-covalent interactions at play include hydrogen bonding, π-π stacking, and van der Waals forces. wikipedia.org

The amide group is a particularly potent mediator of self-assembly, with the N-H group acting as a hydrogen bond donor and the C=O group as an acceptor. pressbooks.pubias.ac.in This can lead to the formation of robust one-dimensional chains or tapes. Furthermore, the pyridine nitrogen is a strong hydrogen bond acceptor, often interacting with acidic protons or other hydrogen bond donors. acs.orgmdpi.com The aromatic rings of the benzoate (B1203000) and pyridine moieties can engage in π-π stacking interactions, further stabilizing the assembled structures. nih.gov

While the inherent functionalities of this compound make it a promising candidate for self-assembly, specific research on its template-directed self-assembly is limited in the available literature. Template-directed synthesis is a powerful strategy for the construction of complex molecular architectures, where a template molecule guides the assembly of building blocks into a specific arrangement. nih.govrsc.org In principle, the pyridine nitrogen of this compound could coordinate to a metal template or interact with a guest molecule, directing its orientation and subsequent assembly with other units. However, specific examples demonstrating this for the title compound are not extensively documented.

The choice of solvent can significantly influence the self-assembly process of molecules like this compound. Solvents can compete for hydrogen bonding sites and modulate the strength of π-π stacking interactions, leading to the formation of different supramolecular structures, a phenomenon known as polymorphism. For instance, in polar, protic solvents, solvent molecules may form hydrogen bonds with the amide and pyridine groups, potentially disrupting the self-assembly process. Conversely, in non-polar solvents, the intermolecular hydrogen bonds between the molecules of this compound would be favored, promoting aggregation. While specific studies on the solvent-induced self-assembly of this particular compound are not detailed in the searched literature, the principles of solvomorphism are well-established in related systems.

Engineering of Cocrystals and Hybrid Materials Utilizing this compound

Crystal engineering of cocrystals and hybrid materials offers a pathway to new materials with tailored properties. The functional groups within this compound make it an excellent coformer for the generation of cocrystals. The pyridine nitrogen is a reliable hydrogen bond acceptor for carboxylic acids, leading to the formation of the robust acid-pyridine supramolecular heterosynthon. acs.orgmdpi.com This predictable interaction is a cornerstone of crystal engineering with pyridine-containing molecules.

Research on related isonicotinamide (B137802) derivatives has shown their ability to form cocrystals with a variety of dicarboxylic acids and other active pharmaceutical ingredients. nih.govrsc.org These studies highlight the common hydrogen-bonding motifs that would likely be observed in cocrystals of this compound.

Table 1: Potential Supramolecular Synthons with this compound

Synthon Type Interacting Groups Expected Motif
Heterosynthon Carboxylic Acid (Coformer) + Pyridine (M3IB) O-H···N hydrogen bond
Homosynthon Amide (M3IB) + Amide (M3IB) N-H···O=C hydrogen bond

M3IB: this compound

Host-Guest Chemistry and Molecular Recognition Phenomena

The field of host-guest chemistry involves the binding of a smaller "guest" molecule within the cavity of a larger "host" molecule. While there is no specific literature detailing this compound as a host or guest, its structural characteristics suggest potential roles in molecular recognition.

Self-assembled structures derived from this compound could potentially form cavities or channels capable of encapsulating small guest molecules. The recognition would be governed by a combination of size, shape, and chemical complementarity between the host assembly and the guest. The amide and ester functionalities could provide specific interaction sites for guest binding. However, without experimental evidence, this remains a theoretical possibility.

Derivatization Strategies and Subsequent Chemical Transformations of Methyl 3 Isonicotinoylamino Benzoate

Methyl 3-(isonicotinoylamino)benzoate possesses three key reactive sites amenable to chemical modification: the methyl ester, the amide linkage, and the pyridine (B92270) ring. These sites allow for a variety of derivatization strategies aimed at modulating the molecule's physicochemical properties and biological activity. This section explores the principal chemical transformations at each of these functional groups.

Potential Applications in Advanced Materials Science As a Precursor

Precursor for Polymeric Materials (e.g., Polyisophthalamides with Pendant Isonicotinamido Groups)

The structure of Methyl 3-(isonicotinoylamino)benzoate lends itself to be a valuable monomer in the synthesis of novel polyamides, specifically polyisophthalamides. The amine group in the 5-aminoisophthalic acid, a related structure, is a valuable synthetic moiety for incorporating various pendant groups, which can impart interesting molecular and material properties. researchgate.net By hydrolyzing the methyl ester of this compound to a carboxylic acid, a new monomer is created that can be polymerized with a suitable diamine.

The resulting polyisophthalamides would feature pendant isonicotinamido groups. The introduction of such bulky and functional pendant groups can significantly influence the properties of the resulting polymer. It has been demonstrated that incorporating bulky side groups into the backbone of aromatic polyamides can improve their solubility and processability without significantly compromising their thermal stability. researchgate.net The pyridine (B92270) ring within the isonicotinamido group can also introduce specific properties. For instance, polyamides containing pyridine moieties have been shown to exhibit good thermal stability and mechanical properties. researchgate.netresearchgate.net The nitrogen atom in the pyridine ring can also be protonated, offering a way to modify the optical and other properties of the polymer. tandfonline.com

Table 1: Potential Properties of Polyisophthalamides with Pendant Isonicotinamido Groups

PropertyPotential Influence of Pendant Isonicotinamido Group
Solubility Increased solubility in organic solvents due to the disruption of chain packing by the bulky pendant group.
Thermal Stability Maintained or enhanced thermal stability, a characteristic often seen in aromatic polyamides containing heterocyclic rings. researchgate.net
Mechanical Properties Potentially good tensile strength and modulus, which are characteristic of aromatic polyamides.
Functional Properties The pyridine nitrogen offers a site for post-polymerization modification, such as quaternization, to introduce ionic conductivity or other functionalities. nih.gov

Building Block for Functional Organic Frameworks

This compound can serve as a versatile building block for the construction of functional organic frameworks (FOFs), including metal-organic frameworks (MOFs). After hydrolysis of the ester group to a carboxylic acid, the resulting molecule possesses both a carboxylate group and a pyridine nitrogen, which are excellent coordinating sites for metal ions. This dual functionality allows it to act as a linker in the self-assembly of FOFs.

The isonicotinoyl moiety is a well-known component in the design of MOFs. nih.gov The nitrogen atom of the pyridine ring can coordinate to metal centers, while the carboxylate group can bridge metal clusters, leading to the formation of porous, crystalline structures. The functional groups decorating the channels of MOFs have a significant influence on their properties and applications, such as in sensing. nih.govrsc.org The amide linkage and the benzene (B151609) ring within the linker can provide additional functionality and rigidity to the framework.

The specific geometry of the linker derived from this compound would dictate the topology of the resulting framework. The potential for post-synthetic modification of the amide group or the pyridine ring could allow for the tuning of the framework's properties for specific applications, such as catalysis, gas storage, and separation. The introduction of functional groups via a postsynthetic approach is a versatile strategy to introduce a wider range of functionalities into covalent organic frameworks (COFs) without altering their structural regularity. nih.gov

Components in Optoelectronic Materials and Conjugated Systems

The combination of the electron-deficient pyridine ring and the electron-rich benzene ring connected through a conjugating amide linkage suggests that derivatives of this compound could exhibit interesting optoelectronic properties. The intramolecular charge transfer characteristics that can arise from such donor-acceptor systems are a key feature in the design of materials for optoelectronics.

Polymers and small molecules containing pyridine units are known to be used in various optoelectronic applications, including organic light-emitting diodes (OLEDs) and solar cells. The pyridine moiety can influence the electronic properties, such as the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for device performance. The incorporation of pyridine-containing units into conjugated polymers can also enhance their electron-transporting properties.

Design of Responsive Materials

The pyridine nitrogen in this compound provides a handle for designing stimuli-responsive materials. The basicity of the pyridine nitrogen allows it to respond to changes in pH through protonation and deprotonation. This change in the protonation state can trigger a cascade of changes in the material's properties, such as its conformation, solubility, or optical response.

Polymers and materials containing pyridine groups have been extensively studied for their stimuli-responsive behavior. hanyang.ac.krrsc.org For example, pyridine-containing polydiacetylene nanotubes exhibit multi-stimuli-responsive colorimetric sensory responses. hanyang.ac.kr The protonation of the pyridine ring can induce self-assembly or disassembly of supramolecular structures.

By incorporating this compound or its derivatives into a polymer backbone or a self-assembled system, it is conceivable to create materials that respond to pH changes. Such materials could find applications in drug delivery systems, where a change in pH in the biological environment triggers the release of a therapeutic agent. They could also be used in sensors, where the response to a stimulus is transduced into a detectable signal. The development of stimuli-responsive polymers is often driven by the desire to mimic natural systems. rsc.org

Conclusion and Future Research Directions for Methyl 3 Isonicotinoylamino Benzoate

Summary of Key Academic Contributions and Findings

Currently, dedicated academic research focusing exclusively on Methyl 3-(isonicotinoylamino)benzoate is limited. The primary information available is from chemical catalogs which provide basic physicochemical properties. However, the broader family of nicotinic acid and isonicotinic acid derivatives, to which this compound belongs, has been the subject of extensive scientific investigation. These studies offer a valuable framework for understanding the potential significance and research directions for this compound.

Research on related nicotinamide (B372718) and isonicotinoyl derivatives has revealed a wide spectrum of biological activities. For instance, various derivatives have been synthesized and evaluated for their anti-inflammatory, antimicrobial, and analgesic properties. researchgate.netnih.gov A significant body of work has also explored the potential of isonicotinoyl hydrazone derivatives as antitubercular agents. mdpi.com Furthermore, some nicotinic acid derivatives have been investigated for their applications in treating diseases like pneumonia and have even shown potential against Alzheimer's disease. researchgate.netchemistryjournal.net These findings underscore the therapeutic potential inherent in the isonicotinoyl scaffold.

The synthesis of such derivatives typically involves the reaction of a nicotinic or isonicotinic acid derivative with an appropriate amine. mdpi.com For instance, the synthesis of nicotinamides has been achieved by activating nicotinic acid with thionyl chloride to form nicotinoyl chloride, which is then condensed with an amine. mdpi.com An alternative one-step method utilizes coupling agents like EDC∙HCl. mdpi.com These established synthetic routes provide a reliable foundation for the preparation of this compound for future research endeavors.

PropertyValueSource
Molecular FormulaC14H12N2O3Sigma-Aldrich
CAS Number304674-83-7Sigma-Aldrich

Identification of Unexplored Research Avenues and Methodological Challenges

The scarcity of dedicated research on this compound presents a landscape rich with unexplored research avenues. A primary area for investigation is the comprehensive characterization and biological evaluation of this specific compound.

Unexplored Research Avenues:

Biological Screening: A crucial first step is to screen this compound for a wide range of biological activities. Drawing inspiration from related compounds, initial investigations could focus on:

Antimicrobial Activity: Testing against a panel of bacteria and fungi, including drug-resistant strains. mdpi.com

Anti-inflammatory Properties: Evaluating its potential to inhibit inflammatory pathways. nih.gov

Anticancer Activity: Screening against various cancer cell lines to determine any cytotoxic or antiproliferative effects.

Enzyme Inhibition: Investigating its ability to inhibit specific enzymes, a common mechanism of action for many therapeutic agents.

Structural Biology: Elucidating the crystal structure of this compound would provide invaluable insights into its three-dimensional conformation. This information is critical for understanding its interactions with biological targets and for guiding the design of future derivatives with enhanced activity and selectivity.

Structure-Activity Relationship (SAR) Studies: Once initial biological activities are identified, a systematic SAR study could be undertaken. This would involve synthesizing a library of analogues by modifying the methyl benzoate (B1203000) and isonicotinoyl moieties to understand how different functional groups influence biological activity.

Methodological Challenges:

Synthesis Optimization: While general methods for amide synthesis are well-established, optimizing the reaction conditions for the specific synthesis of this compound to achieve high purity and yield may present challenges. mdpi.com Factors such as solvent choice, temperature, and catalyst need to be systematically investigated.

Solubility and Bioavailability: A potential challenge in biological assays is the solubility of the compound. Poor aqueous solubility can hinder in vitro testing and limit in vivo bioavailability. Formulation strategies may need to be developed to address this.

Target Identification: If biological activity is observed, identifying the specific molecular target(s) of this compound will be a significant but essential undertaking. This often requires a combination of techniques, including affinity chromatography, proteomics, and computational modeling.

Prospects for Interdisciplinary Research and Advanced Material Applications

The unique chemical structure of this compound, which combines a benzoate group with an isonicotinoyl moiety, opens up exciting possibilities for interdisciplinary research and applications beyond traditional pharmacology.

Interdisciplinary Research:

Medicinal Chemistry and Computational Biology: The integration of synthetic chemistry with computational modeling will be pivotal. Docking studies can predict the binding of this compound and its future analogues to the active sites of target proteins, thereby rationalizing observed biological activities and guiding the design of more potent and selective compounds.

Chemical Biology: The development of chemical probes based on the this compound scaffold could be a valuable tool for studying biological processes. These probes could be used to identify and validate new drug targets.

Pharmacology and Drug Delivery: For promising lead compounds, collaboration with pharmacologists will be essential to evaluate their in vivo efficacy, pharmacokinetic profiles, and potential toxicity. Furthermore, research into novel drug delivery systems, such as nanoparticle-based formulations, could enhance the therapeutic potential of these compounds. nih.gov

Advanced Material Applications:

Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atom in the pyridine (B92270) ring of the isonicotinoyl group and the oxygen atoms of the amide and ester functionalities make this compound an excellent candidate as a ligand for the construction of coordination polymers and MOFs. These materials have potential applications in gas storage, catalysis, and sensing.

Luminescent Materials: The aromatic nature of the compound suggests that it could serve as a building block for novel luminescent materials. By incorporating it into larger conjugated systems or by forming complexes with lanthanide ions, materials with interesting photophysical properties could be developed for applications in organic light-emitting diodes (OLEDs) and chemical sensors.

Supramolecular Chemistry: The presence of hydrogen bond donors (the amide N-H) and acceptors (the carbonyl oxygens and the pyridine nitrogen) suggests that this compound can participate in the formation of well-defined supramolecular assemblies. The study of these assemblies could lead to the development of new gels, liquid crystals, and other soft materials with tunable properties.

Q & A

Basic: What are the most effective synthetic routes for Methyl 3-(isonicotinoylamino)benzoate, and how can reaction conditions be optimized?

Methodological Answer:
Synthesis typically involves coupling isonicotinoyl chloride with methyl 3-aminobenzoate under basic conditions. Key parameters include:

  • Solvent Selection: Use anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to minimize hydrolysis of the acyl chloride intermediate.
  • Temperature Control: Maintain 0–5°C during coupling to suppress side reactions like ester hydrolysis.
  • Catalysis: Triethylamine (TEA) or pyridine is critical to neutralize HCl byproducts and drive the reaction forward .
    Optimization Strategy:
  • Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane, 1:1) and adjust stoichiometry (1.2:1 acyl chloride:amine ratio) for higher yields (>85%) .

Basic: How is this compound characterized using spectroscopic techniques?

Methodological Answer:

  • NMR Analysis:
    • 1H NMR: Expect signals at δ 8.8–9.2 ppm (pyridine protons from isonicotinoyl), δ 3.9 ppm (methyl ester), and δ 6.8–8.2 ppm (aromatic protons from benzoate).
    • 13C NMR: Carbamate carbonyl at ~165 ppm, ester carbonyl at ~170 ppm .
  • Mass Spectrometry: ESI-MS in positive mode typically shows [M+H]⁺ at m/z 285.1 (calculated for C₁₄H₁₃N₂O₃⁺) .
  • IR Spectroscopy: Confirm amide C=O stretch at ~1680 cm⁻¹ and ester C=O at ~1720 cm⁻¹ .

Advanced: How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?

Methodological Answer:
Contradictions often arise from:

  • Tautomerism or Rotamers: Use variable-temperature NMR (VT-NMR) to identify dynamic processes. For example, broadening of amide protons at 25°C may resolve into distinct peaks at −40°C .
  • Crystallographic Validation: Employ single-crystal X-ray diffraction (SCXRD) with SHELXL refinement to resolve ambiguities in bond lengths/angles. SHELX’s robust handling of disordered moieties is critical for complex derivatives .
  • Computational Validation: Compare experimental IR/NMR with DFT-calculated spectra (e.g., Gaussian09 at B3LYP/6-31G* level) to confirm assignments .

Advanced: What are the best practices for crystallographic analysis of this compound derivatives?

Methodological Answer:

  • Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts.
  • Structure Solution: SHELXT for direct methods, followed by SHELXL for refinement. Key parameters:
    • Disordered Groups: Apply PART instructions and ISOR restraints for flexible substituents (e.g., ester groups).
    • Hydrogen Bonding: Use DFIX and DANG constraints to refine H-bond networks .
  • Validation: Check R1/wR2 residuals (<5% for high-quality data) and validate via PLATON’s ADDSYM to detect missed symmetry .

Advanced: How can researchers evaluate the biological activity of this compound using in silico methods?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to screen against targets like Mycobacterium tuberculosis enoyl-ACP reductase (PDB: 2XCT).
    • Protocol: Prepare the ligand with Open Babel (MMFF94 charges) and receptor with AutoDock Tools (grid box: 60×60×60 ų).
    • Scoring: Focus on binding energy (ΔG ≤ −7.0 kcal/mol) and hydrogen bonds with catalytic residues (e.g., Tyr158) .
  • ADMET Prediction: Use SwissADME to assess bioavailability (TPSA ≤ 90 Ų, LogP ≤ 3.0) and toxicity (e.g., Ames test predictions) .

Advanced: What strategies improve regioselective functionalization of this compound?

Methodological Answer:

  • Directed Ortho-Metalation (DoM):
    • Use LDA (2 equiv) at −78°C in THF to deprotonate the amide NH, directing electrophiles (e.g., I₂) to the ortho position of the benzoate ring.
    • Quench with electrophiles (e.g., allyl bromide) for C–C bond formation .
  • Cross-Coupling:
    • Suzuki-Miyaura coupling with Pd(PPh₃)₄ (5 mol%) and aryl boronic acids (1.5 equiv) in DME/H₂O (3:1) at 80°C.
    • Monitor regioselectivity via LC-MS to avoid byproducts from pyridine ring activation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.